molecular formula C6H12ClNOS B14581585 3-Chloro-3-methyl-2-(methylsulfanyl)butanamide CAS No. 61350-97-8

3-Chloro-3-methyl-2-(methylsulfanyl)butanamide

Cat. No.: B14581585
CAS No.: 61350-97-8
M. Wt: 181.68 g/mol
InChI Key: ADGNRVQQGHCOPL-UHFFFAOYSA-N
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Description

3-Chloro-3-methyl-2-(methylsulfanyl)butanamide is an organic compound with the molecular formula C₆H₁₂ClNOS It is a derivative of butanamide, featuring a chlorine atom, a methyl group, and a methylsulfanyl group attached to the butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-methyl-2-(methylsulfanyl)butanamide typically involves the reaction of 3-chloro-3-methyl-2-butanone with methyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group. The resulting intermediate is then treated with ammonia or an amine to form the final butanamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-methyl-2-(methylsulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Alcohols, ethers, and other substituted derivatives.

Scientific Research Applications

3-Chloro-3-methyl-2-(methylsulfanyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-methyl-2-(methylsulfanyl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine and methylsulfanyl groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-3-methyl-2-butanone: Lacks the methylsulfanyl group.

    3-Methyl-2-(methylsulfanyl)butanamide: Lacks the chlorine atom.

    3-Chloro-2-(methylsulfanyl)butanamide: Lacks the methyl group.

Uniqueness

3-Chloro-3-methyl-2-(methylsulfanyl)butanamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorine and methylsulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

61350-97-8

Molecular Formula

C6H12ClNOS

Molecular Weight

181.68 g/mol

IUPAC Name

3-chloro-3-methyl-2-methylsulfanylbutanamide

InChI

InChI=1S/C6H12ClNOS/c1-6(2,7)4(10-3)5(8)9/h4H,1-3H3,(H2,8,9)

InChI Key

ADGNRVQQGHCOPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)N)SC)Cl

Origin of Product

United States

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